molecular formula C11H19NO2 B1486440 Cyclopentyl(4-hydroxypiperidin-1-yl)methanone CAS No. 1090829-61-0

Cyclopentyl(4-hydroxypiperidin-1-yl)methanone

Cat. No. B1486440
M. Wt: 197.27 g/mol
InChI Key: JAGMCCQDISUUFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Cyclopentyl(4-hydroxypiperidin-1-yl)methanone were not found, similar compounds have been synthesized and characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of Cyclopentyl(4-hydroxypiperidin-1-yl)methanone includes a cyclopentyl group, a piperidinyl group, and a methanone group .


Physical And Chemical Properties Analysis

Cyclopentyl(4-hydroxypiperidin-1-yl)methanone has a molecular formula of C12H21NO2 and a molecular weight of 211.3 .

Scientific Research Applications

Potential in Epilepsy Treatment

Cyclopentyl(4-hydroxypiperidin-1-yl)methanone, under investigation as Soticlestat (TAK-935), has shown promise as a potent and selective inhibitor of cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme involved in cholesterol homeostasis. Its inhibition may have therapeutic potential in treating epilepsies such as Dravet syndrome and Lennox-Gastaut syndrome, with clinical studies highlighting its ability to significantly reduce 24HC levels in the brain and demonstrating dose-dependent efficacy following oral administration in mice (T. Koike et al., 2021).

Crystal Structure Insights

Research on the crystal structure of related compounds, such as the adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, offers valuable insights into molecular interactions. The observed intermolecular hydrogen bonding suggests potential for further exploration in designing compounds with specific biological activities (B. Revathi et al., 2015).

Nonlinear Optical Properties

The synthesis and characterization of organic compounds like (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone have expanded into areas such as nonlinear optics (NLO). These studies reveal that such compounds can exhibit significant NLO activity, potentially opening new avenues for their application in optical and electronic devices (B. Revathi et al., 2018).

Antibacterial and Antifungal Potential

Further research demonstrates the synthesis of compounds through condensation reactions, revealing unexpected products with moderate antifungal activity. This suggests potential applications in developing new antibacterial and antifungal treatments, highlighting the versatility of cyclopentyl(4-hydroxypiperidin-1-yl)methanone derivatives in medicinal chemistry (R. Rusnac et al., 2020).

properties

IUPAC Name

cyclopentyl-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-10-5-7-12(8-6-10)11(14)9-3-1-2-4-9/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGMCCQDISUUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(4-hydroxypiperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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